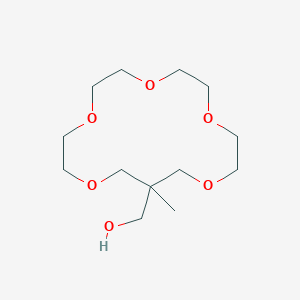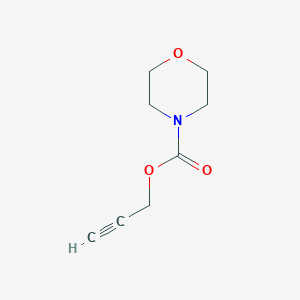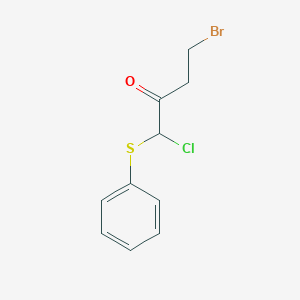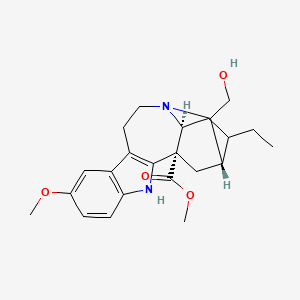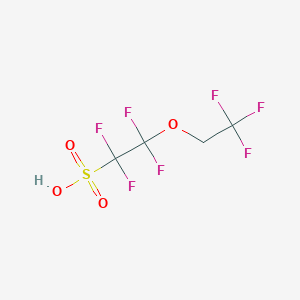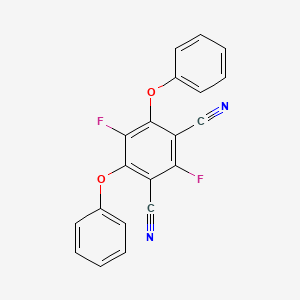
6,6'-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine): is a complex organic compound featuring a tetrasulfane linkage and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) typically involves multiple steps. The process begins with the preparation of the triazine rings, followed by the introduction of the tetrasulfane linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems can help maintain precise control over reaction conditions, ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) can undergo various chemical reactions, including:
Oxidation: The tetrasulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrasulfane linkage can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) exerts its effects involves its interaction with molecular targets through its tetrasulfane linkage and triazine rings. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or the stabilization of specific molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar triazine structure but lacks the tetrasulfane linkage.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains similar triazine rings but different substituents.
Uniqueness
The uniqueness of 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) lies in its tetrasulfane linkage, which imparts distinct chemical and physical properties not found in other triazine derivatives. This makes it particularly valuable for applications requiring high thermal stability and specific electronic characteristics.
Propriétés
Numéro CAS |
112821-93-9 |
|---|---|
Formule moléculaire |
C26H44N10S4 |
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
4-N-cyclohexyl-6-[[4-(cyclohexylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]tetrasulfanyl]-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H44N10S4/c1-5-35(6-2)23-29-21(27-19-15-11-9-12-16-19)31-25(33-23)37-39-40-38-26-32-22(28-20-17-13-10-14-18-20)30-24(34-26)36(7-3)8-4/h19-20H,5-18H2,1-4H3,(H,27,29,31,33)(H,28,30,32,34) |
Clé InChI |
CSKGOFVBYIBMTO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)SSSSC3=NC(=NC(=N3)N(CC)CC)NC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
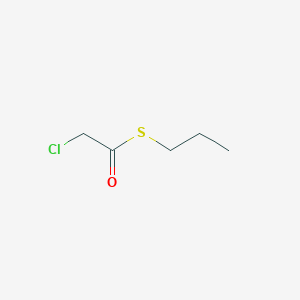

![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol](/img/structure/B14315866.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)

